3-Pyridinealdoxime

Description

The exact mass of the compound Nicotinaldehyde oxime is 122.048012819 g/mol and the complexity rating of the compound is 103. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66485. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

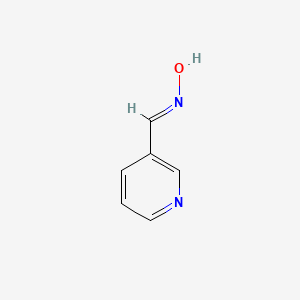

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(pyridin-3-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-8-5-6-2-1-3-7-4-6/h1-5,9H/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKOPFQCLSPTPV-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-92-6, 51892-16-1 | |

| Record name | 3-Pyridine-aldoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxaldehyde oxime (E) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051892161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinealdoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-[(pyridin-3-yl)methylidene]hydroxylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N53V9GSS65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Pyridinealdoxime CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridinealdoxime, a member of the pyridine aldoxime family, is a compound of significant interest in medicinal chemistry and toxicology. Its chemical structure, characterized by a pyridine ring and an aldoxime functional group, imparts it with the potential to act as a nucleophilic agent. This property is the basis for its investigation as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus compounds, such as nerve agents and pesticides. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound.

Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1193-92-6 | [1][2][3] |

| Molecular Formula | C₆H₆N₂O | [1][2][3][4] |

| Molecular Weight | 122.12 g/mol | [1][2][3] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 150-153 °C | [5][6] |

| Boiling Point | 233.1 °C at 760 mmHg | [4][6] |

| Density | 1.14 g/cm³ | [4][6] |

| pKa | pKₐ₁: 4.07 (pyridinium ion), pKₐ₂: 10.39 (oxime) | |

| LogP | 0.88970 | [4] |

Solubility:

-

Water: Slightly soluble. For comparison, Pyridine-2-aldoxime methochloride has a solubility of 50 mg/mL in water.[7]

-

Methanol: Soluble. Pyridine-2-aldoxime is reported to be soluble in methanol at 0.1 g/mL.[2][8]

-

Ethanol: Soluble.

-

Dimethyl Sulfoxide (DMSO): Soluble.

Experimental Protocols

Synthesis of this compound

A common and high-yield synthesis of this compound involves the reaction of 3-pyridinecarboxaldehyde with hydroxylamine hydrochloride.

Materials:

-

3-Pyridinecarboxaldehyde

-

Hydroxylamine hydrochloride

-

Methanol (CH₃OH)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Water (H₂O)

Procedure:

-

Dissolve 3-pyridinecarboxaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.05 equivalents) in methanol.

-

Heat the mixture at reflux for 12 hours.

-

Remove the solvent under reduced pressure to obtain a solid residue.

-

To the solid, add saturated sodium bicarbonate solution with stirring until the pH is slightly basic.

-

A white precipitate of this compound will form.

-

Filter the precipitate and wash it with water.

-

Dry the product in vacuo to yield this compound as a white solid.

Analytical Methods

Thin-Layer Chromatography (TLC):

TLC can be employed for routine monitoring of the synthesis reaction and for preliminary purity assessment.

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) can be a good starting point. The polarity can be adjusted based on the observed Rƒ value.

-

Visualization: UV light (254 nm) or staining with an appropriate agent such as potassium permanganate.

High-Performance Liquid Chromatography (HPLC):

HPLC is a robust method for the quantitative analysis and purity determination of this compound.

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and a polar organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., around 260 nm).

-

Injection Volume: 10-20 µL.

-

Flow Rate: 1.0 mL/min.

Biological Activity and Signaling Pathway

The primary biological significance of pyridine aldoximes, including this compound, lies in their ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds.[1]

Mechanism of Action: Cholinesterase Reactivation

Organophosphorus compounds inhibit AChE by phosphorylating a critical serine residue in the enzyme's active site. This covalent modification renders the enzyme inactive, leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors. Pyridine aldoximes act as nucleophiles, attacking the phosphorus atom of the OP-AChE conjugate. This leads to the formation of a phosphorylated oxime and the regeneration of the active enzyme.

Caption: Mechanism of Acetylcholinesterase Reactivation by this compound.

Logical Workflow for Drug Development

The development of this compound or its derivatives as potential antidotes for organophosphate poisoning follows a structured workflow.

Caption: Drug Development Workflow for this compound Derivatives.

Conclusion

This compound is a molecule with significant therapeutic potential, particularly as a scaffold for the development of reactivators of inhibited cholinesterase. Its straightforward synthesis and well-understood mechanism of action make it an attractive candidate for further investigation. The data and protocols presented in this guide are intended to support researchers and drug development professionals in their efforts to explore the full potential of this and related compounds. Future work may focus on optimizing the structure of this compound to enhance its efficacy, pharmacokinetic profile, and ability to cross the blood-brain barrier.

References

- 1. Pyridinium oximes as cholinesterase reactivators. Structure-activity relationship and efficacy in the treatment of poisoning with organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PYRIDINE-2-ALDOXIME CAS#: 2110-14-7 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. This compound 98 1193-92-6 [sigmaaldrich.com]

- 6. This compound | CAS#:1193-92-6 | Chemsrc [chemsrc.com]

- 7. Pyridine-2-aldoxime methochloride 51-15-0 [sigmaaldrich.com]

- 8. PYRIDINE-2-ALDOXIME | 2110-14-7 [amp.chemicalbook.com]

Synthesis of 3-Pyridine Aldoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-pyridine aldoxime, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways.

Core Synthesis Methodology

The primary and most direct route to 3-pyridine aldoxime involves the condensation reaction of 3-pyridinecarboxaldehyde with hydroxylamine. This reaction is a classic example of oxime formation from an aldehyde. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the carbon-nitrogen double bond of the oxime.

A common variation of this method utilizes hydroxylamine hydrochloride, which requires the addition of a base to liberate the free hydroxylamine for the reaction to proceed effectively.

An alternative strategy involves the in-situ generation of 3-pyridinecarboxaldehyde from 3-pyridine nitrile, followed by immediate reaction with hydroxylamine to yield the desired aldoxime without isolation of the intermediate aldehyde.

Quantitative Data Summary

The following table summarizes the key quantitative data from cited experimental protocols for the synthesis of 3-pyridine aldoxime.

| Parameter | Method 1: From 3-Pyridinecarboxaldehyde | Method 2: From 3-Pyridine Nitrile (in situ) |

| Starting Material | 3-Pyridinecarboxaldehyde | 3-Pyridine Nitrile |

| Reagents | Hydroxylamine Hydrochloride, Sodium Bicarbonate | Molecular Hydrogen, Hydrogenation Catalyst, Hydroxylamine Hydrochloride, Sodium Carbonate |

| Solvent | Methanol | Aqueous Acidic Medium |

| Reaction Time | 12 hours | Not specified for oxime formation step |

| Reaction Temperature | Reflux | 25-35 °C (hydrogenation), 65-70 °C (oxime formation) |

| Yield | 97%[1] | High (exact percentage not specified)[2] |

| Melting Point (°C) | 148-150[1] | 150-151[2] |

Experimental Protocols

Method 1: Synthesis from 3-Pyridinecarboxaldehyde

This protocol details the synthesis of 3-pyridine aldoxime starting from 3-pyridinecarboxaldehyde and hydroxylamine hydrochloride.[1]

Materials:

-

3-Pyridinecarboxaldehyde (21.4 g, 200 mmol)

-

Hydroxylamine hydrochloride (14.6 g, 210 mmol)

-

Methanol (125 ml)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Water

Procedure:

-

Dissolve 3-pyridinecarboxaldehyde and hydroxylamine hydrochloride in methanol in a suitable flask.

-

Heat the solution at reflux for 12 hours.

-

After the reaction is complete, concentrate the solution under vacuum to obtain a white solid.

-

To the solid, add saturated sodium bicarbonate solution with stirring until the mixture is slightly basic.

-

A white precipitate of 3-pyridine aldoxime will form.

-

Filter the precipitate, wash it with water, and dry it in vacuo.

Method 2: One-Pot Synthesis from 3-Pyridine Nitrile

This method describes the preparation of 3-pyridine aldoxime via the controlled hydrogenation of 3-pyridine nitrile to 3-pyridinecarboxaldehyde, followed by in-situ conversion to the oxime.[2]

Materials:

-

3-Pyridine Nitrile

-

Molecular Hydrogen (H₂)

-

Palladium or Platinum Dioxide catalyst

-

Aqueous Acidic Medium

-

Hydroxylamine Hydrochloride

-

Saturated Sodium Carbonate solution

Procedure:

-

Subject 3-pyridine nitrile to controlled hydrogenation using an approximately equal molar ratio of molecular hydrogen in an aqueous acid medium.

-

The reaction is carried out in the presence of a palladium or platinum dioxide catalyst at a temperature of 25-35 °C and a pressure of less than about 50 p.s.i.g.

-

After the catalyst is removed by filtration, treat the resulting filtrate containing 3-pyridinecarboxaldehyde directly with hydroxylamine hydrochloride.

-

Add a saturated solution of sodium carbonate to adjust the pH to 5.5.

-

Heat the solution on a steam bath at 65-70 °C for ten minutes.

-

Cool the solution to 10 °C for several hours to allow the 3-pyridine aldoxime crystals to separate out.

-

Recover the crystals by filtration.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Experimental workflow for the synthesis of 3-pyridine aldoxime from 3-pyridinecarboxaldehyde.

Caption: In-situ synthesis workflow of 3-pyridine aldoxime from 3-pyridine nitrile.

References

An In-depth Technical Guide to 3-Pyridinealdoxime: Molecular Structure, Properties, and Biological Interactions

This technical guide provides a comprehensive overview of 3-Pyridinealdoxime, a heterocyclic organic compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis, and a key biological interaction.

Core Data Summary

The fundamental physicochemical properties of this compound are summarized below, providing a quick reference for laboratory use.

| Property | Value |

| Molecular Formula | C₆H₆N₂O[1][2][3] |

| Molecular Weight | 122.12 g/mol [1][3][4] |

| CAS Number | 1193-92-6[1][2][4] |

| Melting Point | 150-153 °C[3][4] |

| Boiling Point | 233.1 °C at 760 mmHg[5] |

| Density | 1.14 g/cm³[5] |

| SMILES String | [H]\C(=N/O)c1cccnc1[4] |

| InChI Key | YBKOPFQCLSPTPV-VMPITWQZSA-N[4] |

| Appearance | White powder[4] |

Molecular Structure

The structure of this compound consists of a pyridine ring substituted at the 3-position with an aldoxime functional group.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 3-Pyridinecarboxaldehyde with hydroxylamine hydrochloride.

Materials:

-

3-Pyridinecarboxaldehyde (21.4 g, 200 mmol)

-

Hydroxylamine hydrochloride (14.6 g, 210 mmol)

-

Methanol (CH₃OH, 125 ml)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water

Procedure:

-

Dissolve 3-Pyridinecarboxaldehyde and hydroxylamine hydrochloride in methanol.

-

Heat the solution at reflux for 12 hours.

-

Concentrate the solution under vacuum to yield a white solid.

-

Add saturated NaHCO₃ solution to the solid with stirring until the mixture is slightly basic.

-

Filter the resulting white precipitate.

-

Wash the precipitate with water.

-

Dry the final product, this compound, in vacuo.

This protocol typically results in a high yield of the desired product.[2]

Biological Activity: Inhibition of Nutrient Uptake

This compound has been identified as an effective and specific inhibitor of both nicotinic acid (NA) and nicotinamide (ND) uptake in the bacterium Bordetella pertussis, the causative agent of whooping cough.[1][4][5] This inhibitory action occurs without affecting the growth of the bacteria in liquid medium, suggesting a specific interaction with the vitamin uptake pathway.

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Inhibition of nicotinic acid and nicotinamide uptake into Bordetella pertussis by structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. microbiologyresearch.org [microbiologyresearch.org]

An In-depth Technical Guide to 3-Pyridinealdoxime: Core Physical and Chemical Properties for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Pyridinealdoxime, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document consolidates essential data, outlines key experimental protocols, and visualizes fundamental chemical processes to facilitate its application in scientific research.

Core Properties of this compound

This compound, also known as nicotinaldehyde oxime, is a white to off-white solid. Its fundamental identifiers and physical properties are summarized below for quick reference.

| Property | Value |

| CAS Number | 1193-92-6[1] |

| Molecular Formula | C₆H₆N₂O[1] |

| Molecular Weight | 122.12 g/mol [1] |

| Melting Point | 150-153 °C[2][3] |

| Boiling Point | 233.1 °C at 760 mmHg[2] |

| Density | 1.14 g/cm³[2] |

| pKa | pK1: 4.07, pK2: 10.39 (at 25 °C) |

| Appearance | White to off-white powder[3] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 3-pyridinecarboxaldehyde with hydroxylamine hydrochloride.[1]

Materials:

-

3-Pyridinecarboxaldehyde

-

Hydroxylamine hydrochloride

-

Methanol (CH₃OH)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water (H₂O)

Procedure:

-

Dissolve 3-pyridinecarboxaldehyde (e.g., 21.4 g, 200 mmol) and hydroxylamine hydrochloride (e.g., 14.6 g, 210 mmol) in methanol (e.g., 125 ml).[1]

-

Heat the solution at reflux for 12 hours.[1]

-

Concentrate the solution under vacuum to obtain a white solid.[1]

-

To this solid, add a saturated NaHCO₃ solution with stirring until the mixture is slightly basic.[1]

-

A white precipitate of this compound will form.[1]

-

Filter the precipitate, wash it with water, and dry it in vacuo to yield the final product.[1]

This procedure typically results in a high yield of this compound (e.g., 97%).[1]

Caption: Synthesis workflow for this compound.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for effective purification. While specific solvent systems for this compound are not extensively detailed in the literature, a general protocol can be followed. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Water has been mentioned as a wash solvent during its synthesis, suggesting some insolubility at ambient temperatures.[1] Ethanol is another common solvent for recrystallizing polar compounds.

General Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

-

If colored impurities are present, treat the hot solution with activated charcoal and perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent.

-

Dry the crystals thoroughly.

Spectral Properties

Spectroscopic data is essential for the structural elucidation and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in DMSO-d₆ is expected to show characteristic signals for the pyridine ring protons and the oxime proton. The solvent peak for DMSO-d₆ typically appears around 2.50 ppm, and a water peak may be observed around 3.3 ppm.[4]

Expected Chemical Shifts (δ) in DMSO-d₆:

-

Pyridine Ring Protons: Signals for the four aromatic protons will appear in the downfield region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns will depend on the electronic environment of each proton.

-

Oxime Proton (-CH=NOH): The proton of the oxime group is expected to appear as a singlet in the downfield region.

-

Hydroxyl Proton (-OH): The hydroxyl proton of the oxime is also expected to be in the downfield region and may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Expected Chemical Shifts (δ):

-

Pyridine Ring Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region, typically between 120 and 150 ppm.

-

Oxime Carbon (-CH=NOH): The carbon of the aldoxime group is also expected in the downfield region, often around 140-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3100 | O-H stretching (of the oxime) |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1650-1580 | C=N stretching (oxime and pyridine ring) |

| ~1600-1450 | C=C stretching (aromatic ring) |

| ~1000-900 | N-O stretching |

UV-Vis Spectroscopy

Pyridine and its derivatives typically exhibit strong UV absorption bands. For pyridine itself, absorption maxima are observed around 202 nm and 254 nm.[5] The UV-Vis spectrum of this compound is expected to show similar absorption patterns, influenced by the aldoxime substituent.

Chemical Properties and Reactivity

Stability

The thermal decomposition of pyridine derivatives generally occurs at high temperatures, often above 700 °C.[3][6] The decomposition pathways can be complex, involving radical intermediates.[2][3] For many applications at or near room temperature, this compound exhibits good thermal stability.[7]

Reactivity

The reactivity of this compound is governed by the pyridine ring and the aldoxime functional group.

-

Nucleophilic Attack on the Pyridine Ring: The pyridine ring is generally electron-deficient and can be susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[8] The presence of the electron-withdrawing aldoxime group can further influence this reactivity.

-

Electrophilic Substitution on the Pyridine Ring: Electrophilic substitution on the pyridine ring is generally more difficult than on benzene and typically occurs at the 3-position.[9][10]

-

Reactions of the Oxime Group: The oxime group can undergo various reactions, including hydrolysis back to the corresponding aldehyde and hydroxylamine, and reactions with electrophiles and nucleophiles at the nitrogen and oxygen atoms. The hydrolysis of related nitriles, such as 3-cyanopyridine, has been studied under high-temperature liquid water conditions.[11]

Caption: Reactivity overview of this compound.

Biological Activity and Signaling Pathways

Pyridine aldoximes are of significant interest in medicinal chemistry, particularly as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus nerve agents.

Acetylcholinesterase Reactivation

Organophosphorus compounds phosphorylate a serine residue in the active site of AChE, leading to its inactivation. Pyridine aldoximes, such as this compound, can act as nucleophiles to remove the phosphoryl group from the serine residue, thereby reactivating the enzyme.

The proposed mechanism involves the deprotonated oxime acting as a potent nucleophile. The negatively charged oxygen attacks the phosphorus atom of the phosphonylated enzyme. This is followed by the cleavage of the bond between the phosphorus and the serine oxygen, releasing the active enzyme and a phosphonylated oxime.

Caption: Mechanism of AChE reactivation by a pyridine aldoxime.

While the primary biological role investigated for pyridine aldoximes is AChE reactivation, research into their broader neuroprotective effects and the specific signaling pathways involved is an ongoing area of study. Some natural products with neuroprotective properties are known to modulate various signaling pathways.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mason.gmu.edu [mason.gmu.edu]

- 5. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 6. coresta.org [coresta.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of 3-Pyridinealdoxime

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for 3-Pyridinealdoxime. The information is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely and effectively.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. Key properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Nicotinaldehyde oxime, Pyridine-3-carboxaldehyde oxime |

| CAS Number | 1193-92-6[1] |

| Molecular Formula | C₆H₆N₂O[1] |

| Molecular Weight | 122.12 g/mol [1] |

| Appearance | White to off-white powder/solid[1][2] |

| Melting Point | 150-153 °C[1][3][4] |

| Boiling Point | 233.1 °C at 760 mmHg (estimated)[3][5] |

| Density | 1.14 g/cm³ (estimated)[3][5] |

| Flash Point | 94.8 °C (estimated)[3][5] |

| Solubility | No information available |

| pKa | pK1: 4.07, pK2: 10.39 (25°C)[2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to be aware of these hazards to implement appropriate safety measures.

| Hazard Class | Category | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335 | May cause respiratory irritation |

Signal Word: Warning[1]

Hazard Pictograms:

Handling and Storage Precautions

Proper handling and storage are paramount to minimizing the risks associated with this compound.

Handling:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with a particulate filter.[1]

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes of carbon oxides and nitrogen oxides under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information

The available toxicological data for this compound is limited. The most cited value is for acute toxicity via the intraperitoneal route.

| Metric | Species | Route | Value |

| LD50 | Mouse | Intraperitoneal | 200 mg/kg[2][4] |

Experimental Protocols

Acute Oral Toxicity (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.

Caption: Generalized workflow for acute oral toxicity testing.

Skin Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

Caption: Generalized workflow for skin irritation testing.

Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

Caption: Generalized workflow for eye irritation testing.

Potential Toxicological Signaling Pathways

Specific signaling pathways for the toxicity of this compound have not been extensively studied. However, based on its pyridine structure and its irritant properties, it is plausible that its toxicity involves mechanisms common to other irritants and pyridine-containing compounds.

Caption: Plausible inflammatory signaling pathway for irritant compounds.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet (SDS) from the manufacturer before handling any chemical.

References

- 1. This compound 98 1193-92-6 [sigmaaldrich.com]

- 2. This compound | 1193-92-6 [amp.chemicalbook.com]

- 3. This compound | CAS#:1193-92-6 | Chemsrc [chemsrc.com]

- 4. 1193-92-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Page loading... [guidechem.com]

Determining the Solubility of 3-Pyridinealdoxime: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 3-Pyridinealdoxime, a compound of interest in various research fields, including drug development. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on providing a robust experimental framework to enable researchers to generate reliable and reproducible solubility profiles.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₆H₆N₂O. It belongs to the class of pyridine-containing oximes and is recognized for its potential applications in various areas of chemical and pharmaceutical research. Understanding its physicochemical properties, particularly its solubility in different solvents, is a critical prerequisite for its application in drug discovery and development, as solubility significantly influences bioavailability, formulation, and efficacy.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of publicly available quantitative data on the solubility of this compound in common solvents. Therefore, this guide presents a standardized protocol for researchers to determine these values. The following table is provided as a template for presenting experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| Water | ||||

| Ethanol | ||||

| Methanol | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| [Other solvents as tested] |

Researchers should populate this table with their own experimental findings.

Experimental Protocol: The Shake-Flask Method

The "shake-flask" method is a widely recognized and robust technique for determining the equilibrium solubility of a compound. The following protocol is based on the OECD Guideline 105 for Testing of Chemicals, which is a standard method for determining water solubility.[1][2][3][4][5] This method can be adapted for other solvents.

3.1. Principle

An excess amount of the solid this compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. Subsequently, the concentration of this compound in the saturated solution is determined using a suitable analytical method.

3.2. Materials and Equipment

-

This compound (high purity)

-

Solvents (e.g., Water, Ethanol, DMSO, Methanol) of high purity

-

Glass flasks with airtight stoppers

-

Constant temperature shaker bath or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

3.3. Procedure

-

Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the flasks at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. Preliminary studies may be required to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature to let the excess solid settle. Separate the saturated solution from the undissolved solid by either centrifugation or filtration. This step must be performed carefully to avoid any transfer of solid particles into the sample for analysis.

-

Sample Preparation: Withdraw a known aliquot of the clear, saturated supernatant. Dilute the sample as necessary with the same solvent to bring the concentration within the working range of the analytical instrument.

-

Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with known concentrations of this compound in the same solvent is required for quantification.

-

Calculation: Calculate the solubility of this compound in the chosen solvent based on the measured concentration and any dilution factors used.

3.4. Analytical Method Considerations

The choice of the analytical method is crucial for accurate solubility determination.

-

UV-Vis Spectrophotometry: This method is suitable if this compound has a distinct chromophore and does not suffer from interference from the solvent or impurities. A wavelength of maximum absorbance (λmax) should be determined.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and sensitive method, particularly useful when dealing with complex matrices or potential impurities. A suitable column, mobile phase, and detector (e.g., UV detector) must be selected and validated.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

This technical guide provides researchers with the necessary framework to systematically determine the solubility of this compound. The generation and dissemination of such fundamental data will be invaluable for the advancement of research and development activities involving this compound.

References

The Genesis of 3-Pyridinealdoxime: A Historical and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridinealdoxime, a pyridine derivative of significant interest in medicinal chemistry and toxicology, stands as a noteworthy compound in the landscape of cholinesterase reactivators. While its quaternary ammonium salt counterparts, such as pralidoxime (2-PAM), have historically taken center stage as antidotes for organophosphate poisoning, the non-quaternary structure of this compound presents unique physicochemical and pharmacological properties. This technical guide delves into the discovery, history, and core technical aspects of this compound, providing an in-depth resource for researchers and professionals in drug development.

Discovery and Historical Context

The scientific impetus for the investigation of pyridine aldoximes surged in the mid-20th century with the alarming rise of organophosphate nerve agents. The discovery that these agents inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system, spurred a quest for effective reactivators. In the 1950s, Irwin B. Wilson at Columbia University, and independent work in the United Kingdom, led to the development of pralidoxime (2-PAM), the first clinically significant pyridinium aldoxime reactivator. This landmark achievement solidified the importance of the pyridyl and oxime moieties in counteracting organophosphate toxicity. While the focus was heavily on quaternary oximes for their enhanced reactivity, non-quaternary counterparts like this compound were also synthesized and studied for their potential biological activities.

Physicochemical Properties

This compound is a white to off-white crystalline powder. Its non-quaternary nature imparts distinct solubility and pharmacokinetic characteristics compared to its charged analogues. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O | [1] |

| Molecular Weight | 122.12 g/mol | [1] |

| Melting Point | 150-153 °C | [2] |

| Boiling Point | 233.1 °C at 760 mmHg | N/A |

| Density | 1.14 g/cm³ | N/A |

| CAS Number | 1193-92-6 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the condensation of 3-pyridinecarboxaldehyde with hydroxylamine. This straightforward and high-yielding reaction is a staple in heterocyclic chemistry.

Experimental Protocol: Synthesis of this compound

A detailed methodology for a common laboratory-scale synthesis is as follows:

-

Reactant Preparation: In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Hydroxylamine: To this solution, add hydroxylamine hydrochloride (1.05 equivalents).

-

Reaction Conditions: The reaction mixture is then typically heated to reflux for a period of 1 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Isolation: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a mild base, such as a saturated sodium bicarbonate solution, to precipitate the this compound.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or water to yield the final product as a crystalline solid.[3]

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanisms of Action

Cholinesterase Reactivation

The primary therapeutic interest in pyridine aldoximes lies in their ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds. Organophosphates phosphorylate a serine residue in the active site of AChE, rendering it inactive and leading to an accumulation of acetylcholine and subsequent cholinergic crisis. Oximes, including this compound, act as nucleophiles that attack the phosphorus atom of the organophosphate, displacing it from the serine residue and restoring the enzyme's function. While quaternary oximes are generally more potent reactivators, non-quaternary oximes have been a subject of research due to their potential to cross the blood-brain barrier more readily.

Caption: Cholinesterase inhibition and reactivation.

Inhibition of Nicotinic Acid and Nicotinamide Uptake

Beyond its role in cholinesterase reactivation, this compound has been shown to be an effective and specific inhibitor of the uptake of both nicotinic acid (niacin) and nicotinamide by the bacterium Bordetella pertussis.[4] This inhibitory action is specific, as other pyridine derivatives do not exhibit the same effect. This finding suggests a potential role for this compound and its analogues in studying or modulating bacterial metabolic pathways that are dependent on these essential nutrients.

Conclusion

This compound, while not as prominent as its quaternary relatives, holds a significant place in the history and ongoing research of pyridine-based bioactive compounds. Its straightforward synthesis, unique physicochemical properties, and distinct biological activities make it a valuable tool for researchers in medicinal chemistry, toxicology, and microbiology. A deeper understanding of its historical context and technical attributes can pave the way for the development of novel therapeutics and a greater appreciation of the structural nuances that govern biological activity.

References

Spectroscopic Analysis of 3-Pyridinealdoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Pyridinealdoxime, a molecule of significant interest in medicinal chemistry and drug development. The following sections detail the characteristic signatures of this compound as determined by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a foundational dataset for its identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The expected signals for this compound are summarized below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.6 | Doublet | ~2.0 |

| H-6 | ~8.5 | Doublet of Doublets | ~4.8, 1.6 |

| H-4 | ~7.9 | Doublet of Triplets | ~7.8, 1.8 |

| H-5 | ~7.4 | Doublet of Doublets | ~7.8, 4.8 |

| CH=N | ~8.2 | Singlet | - |

| N-OH | ~11.5 | Singlet | - |

Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments within the this compound molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~150.5 |

| C-6 | ~148.0 |

| C-4 | ~135.0 |

| C-5 | ~124.0 |

| C-3 | ~130.0 |

| C=N | ~145.0 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of the functional groups present in this compound. The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3400 | O-H stretch (oxime) | Broad, Medium |

| ~3100-3000 | C-H stretch (aromatic) | Medium |

| ~1640 | C=N stretch (oxime) | Strong |

| ~1590, 1480, 1420 | C=C and C=N stretch (pyridine ring) | Medium-Strong |

| ~1020 | N-O stretch | Medium |

| ~950 | O-H bend (oxime) | Broad, Medium |

| ~800-700 | C-H out-of-plane bend (aromatic) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The spectrum is typically recorded in a solution, with ethanol being a common solvent. For pyridine, absorption maxima are observed around 250-262 nm.[1] this compound, containing a conjugated system, is expected to exhibit characteristic absorption bands in the UV region. The primary absorption maximum (λmax) is anticipated in the range of 250-270 nm, corresponding to π → π* transitions within the pyridine ring and the oxime group.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Ethanol | ~260 | Data not available | π → π* |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible spectroscopic data. The following are generalized protocols for the analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used with a longer relaxation delay and a larger number of scans.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol) of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

-

Instrument: Use a dual-beam UV-Vis spectrophotometer.

-

Analysis: Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum. Then, record the spectrum of the this compound solution over a suitable wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

References

Methodological & Application

Application Notes and Protocols: 3-Pyridinealdoxime in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-Pyridinealdoxime as a versatile reagent in organic synthesis, with a focus on its application as a precursor for the synthesis of 1,2,4-oxadiazoles. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Synthesis of 3-(Pyridin-3-yl)-1,2,4-oxadiazoles

This compound serves as a key building block for the synthesis of 3-substituted 1,2,4-oxadiazoles. The general synthetic strategy involves the acylation of the oxime functionality followed by a cyclodehydration reaction. This two-step, one-pot procedure provides an efficient route to a variety of 3-(pyridin-3-yl)-1,2,4-oxadiazoles.

A common and straightforward example is the reaction of this compound with an acid anhydride, such as acetic anhydride, to yield the corresponding 5-alkyl-3-(pyridin-3-yl)-1,2,4-oxadiazole. The reaction proceeds through an O-acyl intermediate which then undergoes thermal or base-catalyzed cyclization to form the stable 1,2,4-oxadiazole ring.

Experimental Protocol: Synthesis of 5-methyl-3-(pyridin-3-yl)-1,2,4-oxadiazole

This protocol details the synthesis of 5-methyl-3-(pyridin-3-yl)-1,2,4-oxadiazole from this compound and acetic anhydride.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (optional, as catalyst or solvent)

-

Suitable organic solvent (e.g., toluene, xylene, or neat acetic anhydride)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

To a solution of this compound in a suitable solvent (or neat acetic anhydride), add acetic anhydride.

-

The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The excess acetic anhydride and solvent are removed under reduced pressure.

-

The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 5-methyl-3-(pyridin-3-yl)-1,2,4-oxadiazole.

Quantitative Data Summary

| Reagent/Parameter | Value/Condition |

| This compound | 1.0 eq |

| Acetic Anhydride | 2.0 - 5.0 eq |

| Solvent | Toluene, Xylene, or Neat |

| Temperature | Reflux (typically 110-140 °C) |

| Reaction Time | 2 - 6 hours |

| Yield | Up to 85% |

Note: The optimal conditions may vary depending on the specific scale and equipment used. The yield is based on reported literature for similar transformations.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of 5-methyl-3-(pyridin-3-yl)-1,2,4-oxadiazole.

Plausible Reaction Mechanism

Application Notes and Protocols: Mechanism of Action of 3-Pyridinealdoxime in Acetylcholinesterase Reactivation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphate (OP) compounds, including nerve agents and pesticides, pose a significant threat due to their irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal. The primary post-exposure treatment involves the administration of an oxime reactivator to restore AChE function. This document provides a detailed overview of the mechanism of action of 3-Pyridinealdoxime (3-PA) and its derivatives as reactivators of OP-inhibited AChE. It includes a summary of available quantitative data, detailed experimental protocols for assessing reactivation efficacy, and visualizations of the key processes involved.

Introduction: Acetylcholinesterase Inhibition and the Role of Oxime Reactivators

Acetylcholinesterase terminates nerve impulses at cholinergic synapses by hydrolyzing acetylcholine. Organophosphates covalently bind to a serine residue in the active site of AChE, forming a stable phosphate-enzyme conjugate that renders the enzyme inactive.[1][2][3] This leads to the continuous stimulation of cholinergic receptors, causing symptoms such as seizures, respiratory distress, and ultimately death.

Oxime reactivators are nucleophilic agents designed to cleave the covalent bond between the organophosphate and the serine residue of AChE, thereby restoring the enzyme's catalytic activity.[1][4] The efficacy of an oxime is dependent on its chemical structure, its ability to penetrate the blood-brain barrier, and the specific organophosphate inhibitor involved.[4][5] While pralidoxime (2-PAM) is a commonly used reactivator, its limited efficacy against a broad range of OPs and poor central nervous system penetration have driven the search for novel, more potent oximes.[4][5]

Mechanism of Action of this compound

The reactivation of OP-inhibited AChE by this compound and its derivatives follows a nucleophilic substitution mechanism. The key steps are:

-

Deprotonation: The oxime group (-C=NOH) of 3-PA must be deprotonated to its more nucleophilic oximate form (-C=NO⁻). This is a pH-dependent process.

-

Nucleophilic Attack: The negatively charged oxygen of the oximate attacks the electrophilic phosphorus atom of the organophosphate-AChE conjugate.

-

Formation of a Phosphorylated Oxime: This attack forms a transient intermediate, leading to the cleavage of the bond between the phosphorus atom and the serine residue of AChE.

-

Enzyme Reactivation and Product Release: The enzyme is released in its active form, and a phosphorylated oxime is formed. This phosphorylated oxime is then released from the active site and is typically hydrolyzed in the body.

The position of the aldoxime group on the pyridine ring is a critical determinant of reactivation potency. The orientation of the molecule within the AChE active site gorge influences the proximity of the oximate to the phosphylated serine, affecting the rate of reactivation.

Quantitative Data on Reactivation Potency

The efficacy of AChE reactivators is quantified by several kinetic parameters:

-

kr (Reactivation rate constant): Represents the maximal rate of reactivation at saturating oxime concentrations.

-

KD (Dissociation constant): Reflects the affinity of the oxime for the inhibited enzyme. A lower KD indicates higher affinity.

-

kr2 (Second-order rate constant): Calculated as kr/KD, this constant represents the overall reactivation potency at low, therapeutically relevant oxime concentrations.

While specific kinetic data for the parent this compound is limited in readily available literature, studies on its derivatives, particularly 3-hydroxy-2-pyridine aldoximes, provide valuable insights into the potential of this structural class.

Table 1: In Vitro Reactivation of Paraoxon-Inhibited Human Erythrocyte AChE

| Reactivator | Concentration (µM) | % Reactivation |

| bis-3-PA | 10 | 2.7 |

| bis-3-PA | 100 | 13.1 |

| Obidoxime | 10 | 6.5 |

| Obidoxime | 100 | 14.3 |

Data from a study on leptophos-oxon inhibited butyrylcholinesterase, providing a reference for the reactivity of a bis-pyridinium derivative of 3-PA.

Table 2: Reactivation of Sarin-Inhibited Pig Brain AChE

| Reactivator | Concentration (M) | % Reactivation |

| Pralidoxime (2-PAM) | 10-5 | ~5 |

| Pralidoxime (2-PAM) | 10-3 | ~40 |

| HI-6 | 10-5 | ~20 |

| HI-6 | 10-3 | ~70 |

Comparative data for standard reactivators against a common nerve agent.

Experimental Protocols

The following protocols describe the key experiments for evaluating the efficacy of this compound and its derivatives as AChE reactivators.

In Vitro Acetylcholinesterase Reactivation Assay

This assay measures the ability of a test compound to reactivate OP-inhibited AChE.

Materials:

-

Source of Acetylcholinesterase (e.g., human recombinant AChE, electric eel AChE, or rat brain homogenate)

-

Organophosphate inhibitor (e.g., paraoxon, sarin surrogate)

-

This compound or its derivatives

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Ellman's reagent (DTNB - 5,5'-dithiobis-(2-nitrobenzoic acid))

-

Substrate (e.g., Acetylthiocholine iodide - ATCI)

-

96-well microplate reader

Protocol:

-

Enzyme Preparation: Prepare a stock solution of AChE in phosphate buffer. The final concentration will depend on the enzyme source and activity.

-

Inhibition of AChE:

-

Incubate the AChE solution with a specific concentration of the organophosphate inhibitor for a predetermined time (e.g., 30 minutes at 37°C) to achieve >95% inhibition.

-

Remove excess inhibitor by dialysis, gel filtration, or rapid dilution.

-

-

Reactivation:

-

Add varying concentrations of the this compound solution to the inhibited AChE.

-

Incubate for different time intervals (e.g., 5, 10, 20, 30 minutes) at 37°C.

-

Include a control with inhibited enzyme and buffer only (spontaneous reactivation) and a control with uninhibited enzyme (100% activity).

-

-

Measurement of AChE Activity (Ellman's Method):

-

To each well of a 96-well plate, add the reactivated enzyme solution.

-

Add DTNB solution.

-

Initiate the reaction by adding the substrate (ATCI).

-

Immediately measure the absorbance at 412 nm kinetically over several minutes. The rate of change in absorbance is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of reactivation for each concentration and time point relative to the uninhibited enzyme activity.

-

Plot the percentage of reactivation against the oxime concentration to determine the reactivation constants (kr and KD) by fitting the data to the Michaelis-Menten equation for reactivation.

-

Determination of Kinetic Parameters

The kinetic parameters are derived from the data obtained in the reactivation assay.

-

Calculation of Reactivation Percentage: % Reactivation = [(Activityreactivated - Activityinhibited) / (Activityuninhibited - Activityinhibited)] * 100

-

Determination of kr and KD: Plot the initial rate of reactivation (vr) against the oxime concentration [Oxime]. Fit the data to the following equation: vr = (kr * [E]i * [Oxime]) / (KD + [Oxime]) where [E]i is the initial concentration of the inhibited enzyme.

-

Calculation of kr2: kr2 = kr / KD

Visualizations

Signaling Pathway of AChE Reactivation

Caption: Mechanism of acetylcholinesterase inhibition and reactivation by this compound.

Experimental Workflow for In Vitro Reactivation Assay

Caption: Workflow for the in vitro acetylcholinesterase reactivation assay.

Relationship of Kinetic Parameters

Caption: Relationship between key kinetic parameters in AChE reactivation.

Conclusion

This compound and its derivatives represent a promising class of reactivators for organophosphate-inhibited acetylcholinesterase. Their efficacy is governed by their ability to act as potent nucleophiles within the enzyme's active site. The provided protocols offer a framework for the systematic evaluation of these compounds, enabling researchers to determine their kinetic profiles and compare their potency to existing antidotes. Further research into 3-PA derivatives, particularly those designed for improved blood-brain barrier penetration, is crucial for the development of more effective treatments for organophosphate poisoning.

References

- 1. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VX (nerve agent) - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Reactivation of organophosphate-inhibited serum butyrylcholinesterase by novel substituted phenoxyalkyl pyridinium oximes and traditional oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactivation of organophosphate-inhibited acetylcholinesterase by quaternary pyridinium aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Pyridinealdoxime in Laboratory Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of 3-Pyridinealdoxime in various laboratory settings. This document includes its synthesis, application as a nucleophile in O-acylation, and its role as a potential reactivator of inhibited acetylcholinesterase, a critical area of research in drug development for organophosphate poisoning.

Chemical and Physical Properties

This compound is a white solid organic compound with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O | [1][2][3] |

| Molecular Weight | 122.12 g/mol | [1][2][4] |

| Melting Point | 150-153 °C | [1][5] |

| CAS Number | 1193-92-6 | [1][2] |

| Appearance | White solid/powder | [1] |

| IUPAC Name | Pyridine-3-carbaldehyde oxime | [3] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from 3-Pyridinecarboxaldehyde and hydroxylamine hydrochloride.[5]

Materials:

-

3-Pyridinecarboxaldehyde

-

Hydroxylamine hydrochloride

-

Methanol (CH₃OH)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Water (H₂O)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Stirring apparatus

Procedure:

-

In a 250 mL round-bottom flask, dissolve 21.4 g (200 mmol) of 3-Pyridinecarboxaldehyde and 14.6 g (210 mmol) of hydroxylamine hydrochloride in 125 mL of methanol.[5]

-

Heat the mixture at reflux for 12 hours.[5]

-

After reflux, concentrate the solution under vacuum using a rotary evaporator to obtain a white solid.[5]

-

To the solid, add saturated NaHCO₃ solution while stirring until the mixture is slightly basic.[5]

-

A white precipitate will form. Filter the precipitate using a Buchner funnel, wash it with water, and dry it in vacuo.[5]

-

The final product is this compound as a white solid.

Expected Yield: 23.6 g (97%)[5]

Protocol 2: O-Acylation of this compound

This protocol describes the O-acetylation of this compound, a common reaction for oximes, which can be used to generate derivatives for further use, such as in C-H bond functionalization reactions. This protocol is adapted from a general procedure for the in-situ O-acetylation of oximes.[1]

Materials:

-

This compound

-

Acetic acid (AcOH)

-

Acetic anhydride (Ac₂O)

-

Stirring apparatus

-

Reaction vial

Procedure:

-

In a reaction vial, dissolve this compound (0.12 M) in a 1:1 mixture of acetic acid and acetic anhydride.

-

Stir the solution at 25 °C for 2 hours to ensure the quantitative formation of O-acetyl-3-pyridinealdoxime in situ.[1]

-

The resulting solution containing the O-acetylated product can then be used directly in subsequent reactions, for example, by adding a palladium catalyst and an oxidant for C-H functionalization studies.[1]

Note: This is an in-situ preparation. For isolation of the O-acetylated product, further purification steps such as extraction and chromatography would be necessary.

Protocol 3: In Vitro Assay for Acetylcholinesterase Reactivation

This compound and its derivatives are investigated as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus compounds. This protocol provides a general method for evaluating the reactivation potential of this compound using Ellman's method.

Materials:

-

Acetylcholinesterase (AChE) solution

-

Phosphate buffer solution (PBS)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

-

Acetylthiocholine iodide (ATCI) solution

-

Organophosphate inhibitor (e.g., paraoxon)

-

This compound solution (test compound)

-

Spectrophotometer

Procedure:

-

In a cuvette, mix the AChE solution with PBS.

-

Add the organophosphate inhibitor and incubate to achieve a high level of inhibition (e.g., 95%).

-

Introduce the this compound solution at a specific concentration and incubate for a set period (e.g., 10-30 minutes) to allow for reactivation.

-

Initiate the colorimetric reaction by adding DTNB and the substrate, acetylthiocholine iodide.

-

Measure the change in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate the rate of reaction, which is proportional to the reactivated AChE activity.

-

Compare the reactivation rate to a positive control (a known reactivator) and a negative control (no reactivator).

Quantitative Data

Synthesis of this compound

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 3-Pyridinecarboxaldehyde | 107.11 | 21.4 | 200 |

| Hydroxylamine hydrochloride | 69.49 | 14.6 | 210 |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |

| This compound | 122.12 | 23.6 | 97 |

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Signaling Pathway: Mechanism of O-Acylation of this compound

Caption: Mechanism of O-acylation of this compound.

Safety Information

This compound should be handled with care in a laboratory setting. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation.[1][5]

Personal Protective Equipment (PPE):

-

Respiratory Protection: Dust mask type N95 (US) or equivalent.[5]

-

Hand Protection: Protective gloves.[5]

-

Eye Protection: Chemical safety goggles or face shield.[5]

-

Skin and Body Protection: Laboratory coat.

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Spectroscopic Data

Detailed spectroscopic data is essential for the characterization of this compound. While a comprehensive set of spectra is not provided here, typical analytical data would include:

-

¹H NMR: Peaks corresponding to the protons on the pyridine ring and the oxime group.

-

¹³C NMR: Signals for the six carbon atoms in the molecule.

-

FTIR: Characteristic peaks for O-H stretching of the oxime, C=N stretching, and vibrations of the pyridine ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 122.12 g/mol , along with characteristic fragmentation patterns.

Researchers should acquire and interpret these spectra to confirm the identity and purity of their synthesized or purchased this compound.

References

Synthesis of Novel Compounds Using 3-Pyridinealdoxime as a Precursor: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridinealdoxime is a versatile and readily available precursor for the synthesis of a variety of novel compounds with potential applications in medicinal chemistry and drug discovery. Its pyridine ring offers a key structural motif present in numerous biologically active molecules, while the aldoxime functionality provides a reactive handle for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of two distinct classes of compounds derived from this compound: 3-Cyanopyridine and 5-substituted-3-(pyridin-3-yl)-1,2,4-oxadiazoles. These protocols are intended to serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

I. Dehydration of this compound to 3-Cyanopyridine

The dehydration of aldoximes to nitriles is a fundamental transformation in organic synthesis. 3-Cyanopyridine, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, can be efficiently prepared from this compound. Acetic anhydride is a commonly employed and effective dehydrating agent for this purpose.

Experimental Protocol: Synthesis of 3-Cyanopyridine

Materials:

-

This compound

-

Acetic anhydride

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 eq) in a round-bottom flask, add acetic anhydride (3.0 eq).

-

Heat the reaction mixture to reflux (approximately 140°C) and maintain for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate solution to neutralize the excess acetic anhydride and acetic acid.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-Cyanopyridine.

Quantitative Data

| Precursor | Product | Reagent | Solvent | Reaction Time | Temperature | Yield |

| This compound | 3-Cyanopyridine | Acetic Anhydride | None (neat) | 2-3 hours | Reflux (~140°C) | High |

Note: The yield is typically high for this reaction, but will depend on the specific reaction scale and purification method.

Workflow Diagram

II. Synthesis of 5-Substituted-3-(pyridin-3-yl)-1,2,4-oxadiazoles

1,2,4-Oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of 5-substituted-3-(pyridin-3-yl)-1,2,4-oxadiazoles from this compound involves a two-step process: O-acylation of the aldoxime followed by a cyclodehydration reaction.

Experimental Protocol: Synthesis of 5-Methyl-3-(pyridin-3-yl)-1,2,4-oxadiazole

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (as solvent and base)

-

Toluene

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Step 1: O-Acetylation of this compound

-

Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the formation of the O-acetylated intermediate by TLC.

-

Once the reaction is complete, remove the pyridine under reduced pressure.

-

The crude O-acetylated intermediate can be used directly in the next step or purified by column chromatography.